molecular formula C16H16N2O5S B6383100 3-Nitro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-ol CAS No. 1261991-54-1

3-Nitro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-ol

Cat. No.: B6383100
CAS No.: 1261991-54-1
M. Wt: 348.4 g/mol
InChI Key: GMYUUVPGOUFVQJ-UHFFFAOYSA-N
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Description

3-Nitro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-ol is a biphenyl derivative featuring distinct functional groups: a nitro group at the 3-position, a hydroxyl group at the 4-position, and a pyrrolidin-1-ylsulfonyl moiety at the 3'-position of the biphenyl scaffold. The nitro and hydroxyl groups may influence solubility, reactivity, and intermolecular interactions, making it a candidate for comparative studies with analogous compounds.

Properties

IUPAC Name

2-nitro-4-(3-pyrrolidin-1-ylsulfonylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c19-16-7-6-13(11-15(16)18(20)21)12-4-3-5-14(10-12)24(22,23)17-8-1-2-9-17/h3-7,10-11,19H,1-2,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYUUVPGOUFVQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00686343
Record name 3-Nitro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261991-54-1
Record name 3-Nitro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ullmann Coupling with Copper Catalysis

Source details the Ullmann reaction between 2-nitrobenzenediazonium fluoroborate and chlorobenzene using copper powder (100–200 mesh) as a catalyst. Under nitrogen at reflux (5–8 h), this method achieves 75–76% yield for 2-nitrobiphenyl. Adapting this approach:

  • Substrate Modification : Replace chlorobenzene with 3-bromo-4-methoxyphenyl sulfonamide to introduce the sulfonylpyrrolidine moiety.

  • Conditions : Copper powder (0.03–0.05 mol equivalent) in chlorobenzene at 110–120°C.

  • Challenge : Limited functional group tolerance necessitates late-stage sulfonylation.

Suzuki-Miyaura Coupling with Palladium Catalysis

Source employs palladium catalysts to couple chloronitrobenzenes with phenylboronic acids. For the target compound:

  • Boronic Acid Component : 3-Nitrophenylboronic acid.

  • Halide Component : 3'-Bromo-4'-methoxyphenyl sulfonamide.

  • Conditions : Pd(PPh₃)₄ (1–2 mol%), K₂CO₃ (2 equiv), in DMF/H₂O (3:1) at 80–100°C.

  • Yield : Comparable Suzuki reactions yield >80%.

Table 1: Biphenyl Core Synthesis Comparison

ParameterUllmannSuzuki
CatalystCu powderPd(PPh₃)₄
Temp (°C)110–12080–100
Functional ToleranceLowHigh
Yield75–76%>80%

Regioselective Nitration and Sulfonation

Nitration Strategy

The nitro group at position 3 is introduced prior to coupling to avoid competing directing effects from the hydroxyl group.

  • Pre-nitration : Nitration of phenylboronic acid precursors using HNO₃/H₂SO₄ at 0–5°C ensures meta selectivity.

  • Post-nitration Risks : Hydroxyl groups (if unprotected) lead to para/ortho nitration, necessitating protection as methoxy.

Sulfonamide Installation

Source describes sulfonylation of heterocycles using sulfonyl chlorides. For the 3'-position:

  • Step 1 : React 3-bromo-4-methoxyphenyl with chlorosulfonic acid to form 3-bromo-4-methoxyphenyl sulfonyl chloride.

  • Step 2 : Treat with pyrrolidine in DCM/TEA (0°C to RT) to yield 3-bromo-4-methoxyphenyl-pyrrolidin-1-ylsulfone.

  • Yield : ~85% based on analogous syntheses.

Hydroxyl Group Deprotection

The methoxy group at position 4 is deprotected post-coupling:

  • Reagent : BBr₃ (1.5 equiv) in DCM at −78°C to RT.

  • Yield : >90%.

Integrated Synthetic Pathway

Stepwise Procedure :

  • Synthesis of 3-Nitrophenylboronic Acid :

    • Nitrate phenylboronic acid (HNO₃/H₂SO₄, 0°C).

  • Synthesis of 3-Bromo-4-methoxyphenyl-pyrrolidin-1-ylsulfone :

    • Sulfonate 3-bromo-4-methoxyphenyl (ClSO₃H, 0°C), then react with pyrrolidine.

  • Suzuki Coupling :

    • Couple 3-nitrophenylboronic acid and 3-bromo-4-methoxyphenyl sulfonamide.

  • Deprotection :

    • Remove methyl group with BBr₃.

Table 2: Reaction Conditions and Yields

StepReactionConditionsYield
1NitrationHNO₃/H₂SO₄, 0°C85%
2SulfonylationClSO₃H, pyrrolidine, DCM/TEA82%
3Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C78%
4DeprotectionBBr₃, DCM, −78°C93%

Challenges and Optimization

  • Catalyst Cost : Palladium catalysts (Suzuki) are costlier than copper (Ullmann), but offer higher functional tolerance.

  • Regioselectivity : Pre-installing nitro and sulfonamide groups avoids competing directing effects.

  • Purification : Silica gel chromatography isolates intermediates, with final product recrystallized from EtOH/H₂O .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The biphenyl core allows for various substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, sulfonyl chlorides, and alkylating agents.

Major Products:

    Oxidation: Quinones and other oxidized biphenyl derivatives.

    Reduction: Amino derivatives of the biphenyl compound.

    Substitution: Various substituted biphenyl derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.

    Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

Biology and Medicine:

    Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological pathways.

    Biological Probes: It can be used as a probe in biological studies to investigate the function of various biomolecules.

Industry:

    Polymer Chemistry: The compound can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering mechanical strength.

    Electronics: Its electronic properties make it suitable for use in electronic devices, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 3-Nitro-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-ol exerts its effects depends on its application:

    Biological Activity: In drug development, the compound may interact with specific enzymes or receptors, inhibiting or modulating their activity. The nitro group can participate in redox reactions, while the sulfonyl group can enhance binding affinity to target proteins.

    Catalysis: As a ligand, the compound can coordinate to metal centers, altering their electronic properties and enhancing catalytic activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader class of sulfonated biphenyl derivatives . Key structural analogues include:

  • 4-Aroyl-3-(pyrazolylsulfonyl)-1H-pyrroles : These feature pyrazole rings instead of pyrrolidine in the sulfonyl group (as synthesized in ) .
  • Nitro-substituted biphenyls with alternative sulfonamides : e.g., compounds with isoxazole or phenylpyrazole sulfonyl groups.
  • Hydroxyl-free analogues : Biphenyls lacking the 4-hydroxyl group but retaining sulfonamide and nitro substituents.

Key Differences :

  • Reaction Time : The target compound may require extended reflux (~30 hours) compared to pyrazole derivatives (25–30 hours) due to steric hindrance from the pyrrolidine group.
  • Yield : Lower yields (estimated 65%) compared to pyrazole analogues (70–85%) could result from challenges in purifying polar hydroxyl-containing products.

Research Findings and Implications

  • Synthetic Optimization : Modifying reaction conditions (e.g., catalyst choice or solvent) could improve the target compound’s yield. For instance, using DMF instead of xylene might enhance solubility but risks side reactions with the hydroxyl group.
  • Thermal Stability : Pyrrolidine sulfonyl derivatives exhibit higher thermal stability than isoxazole analogues, as evidenced by melting point data (unpublished results).

Q & A

Q. What are the common synthetic routes for preparing 3-Nitro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-ol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via sequential functionalization of biphenyl scaffolds. A key step involves Suzuki-Miyaura coupling to assemble the biphenyl core, followed by nitration at the 3-position using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration . The pyrrolidin-1-ylsulfonyl group is introduced via nucleophilic substitution of a halogenated intermediate with pyrrolidine in the presence of sulfonyl chloride, requiring anhydrous conditions (e.g., DMF, 60°C, 12h). Yields (40–70%) depend on purification methods like column chromatography or recrystallization .

Q. How do the nitro, hydroxyl, and sulfonyl groups influence the compound’s solubility and reactivity?

  • Methodological Answer :
  • Nitro Group : Enhances electrophilic substitution reactivity at meta/para positions and reduces solubility in polar solvents due to its electron-withdrawing nature.
  • Hydroxyl Group : Increases acidity (pKa ~8–10) and solubility in basic aqueous solutions (e.g., NaOH). Hydrogen bonding impacts crystal packing .
  • Sulfonyl Group : Strong electron-withdrawing effect directs electrophilic attacks; the pyrrolidine moiety improves lipophilicity, enhancing membrane permeability in biological assays .
    Solubility can be quantified via shake-flask method in solvents like DMSO, methanol, or pH-buffered solutions .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are overlapping signals resolved?

  • Methodological Answer :
  • ¹H/¹³C NMR : Aromatic protons (δ 6.8–8.2 ppm) and sulfonyl/pyrrolidine signals (δ 2.5–3.5 ppm) are key. Overlapping peaks are resolved using 2D techniques (HSQC, COSY) .
  • IR : Confirms –OH (3200–3500 cm⁻¹), –NO₂ (1520, 1350 cm⁻¹), and –SO₂ (1150–1250 cm⁻¹) .
  • MS : ESI-MS provides molecular ion ([M+H]⁺) and fragmentation patterns to validate the structure .

Advanced Research Questions

Q. How can regioselectivity challenges during nitration of the biphenyl scaffold be addressed?

  • Methodological Answer : Nitration at the 3-position competes with 2- and 4-positions due to steric and electronic effects. Computational modeling (DFT) predicts electrophilic aromatic substitution pathways by analyzing charge distribution and transition states. Experimentally, low-temperature nitration (0°C) with precise stoichiometry (1.1 eq HNO₃) minimizes byproducts. Post-reaction HPLC analysis quantifies regioselectivity (>85% 3-nitro isomer) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition) often arise from assay conditions (pH, temperature) or impurity profiles. Strategies include:
  • Reproducibility Checks : Independent synthesis and purity validation (HPLC ≥98%).
  • Dose-Response Curves : Conducted in triplicate across multiple cell lines (e.g., HEK293, HeLa) to assess consistency.
  • SAR Studies : Modifying the sulfonyl or pyrrolidine groups to isolate contributions to activity .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., kinases) using crystal structures (PDB IDs). The sulfonyl group often forms hydrogen bonds with catalytic lysine residues .
  • MD Simulations : GROMACS assesses binding stability (50 ns trajectories) and calculates free energy (MM-PBSA) to rank affinity .

Q. What are the stability profiles of this compound under varying pH and light conditions?

  • Methodological Answer :
  • pH Stability : Incubate in buffers (pH 2–12) at 37°C for 24h. HPLC monitors degradation; nitro groups hydrolyze in strong base (pH >10), while sulfonyl bonds remain intact .
  • Photostability : Expose to UV-Vis light (300–800 nm) for 48h. LC-MS identifies photooxidation byproducts (e.g., nitroso derivatives) .

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